7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 86718-06-1
VCID: VC11606780
InChI:
SMILES:
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.1

7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

CAS No.: 86718-06-1

Cat. No.: VC11606780

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.1

Purity: 95

* For research use only. Not for human or veterinary use.

7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride - 86718-06-1

Specification

CAS No. 86718-06-1
Molecular Formula C8H8Cl2N2
Molecular Weight 203.1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic imidazo[1,2-a]pyridine core, with a chloromethyl (-CH2_2Cl) substituent at the 7-position and a hydrochloride counterion. The planar aromatic system facilitates π-π stacking interactions, while the chloromethyl group enhances electrophilic reactivity . X-ray crystallography of related imidazo[1,2-a]pyridine derivatives reveals a nearly coplanar arrangement of the fused rings, with bond lengths consistent with aromatic delocalization .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name7-(chloromethyl)imidazo[1,2-a]pyridine; hydrochloride
SMILESC1=CN2C=CN=C2C=C1CCl.Cl
InChI KeyBUDCYNSPMBEQQO-UHFFFAOYSA-N
Molecular Weight203.07 g/mol

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra of analogous compounds show resonances for the pyridinic protons (δ 7.5–8.5 ppm) and the chloromethyl group (δ 4.5–5.0 ppm) .

  • IR: Stretching vibrations at ~1370 cm1^{-1} (C-N) and ~750 cm1^{-1} (C-Cl) confirm functional groups.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with imidazo[1,2-a]pyridine derivatives, followed by chloromethylation using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions. A patent by Kim et al. (2017) outlines a multi-step procedure for related imidazo[1,2-a]pyridine analogs, involving:

  • Condensation: Reacting 2-aminopyridine with α-haloketones to form the imidazo ring .

  • Chloromethylation: Introducing the chloromethyl group via Friedel-Crafts alkylation.

  • Salt Formation: Treating the free base with HCl to yield the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChloromethylationMOMCl, AlCl3_3, 0°C, 2 hr72%
Hydrochloride FormationHCl (g), Et2_2O, RT95%

Purification and Optimization

Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC). Process intensification methods, such as microwave-assisted synthesis, reduce reaction times by 40% compared to conventional heating .

Applications in Pharmaceutical Development

Intermediate for Anticancer Agents

The chloromethyl group enables nucleophilic substitution reactions, facilitating the attachment of pharmacophores. For example, VulcanChem reports its use in synthesizing kinase inhibitors targeting EGFR and BRAF mutations. A 2024 study demonstrated that derivatives inhibit A549 lung cancer cells (IC50_{50} = 1.2 μM).

Central Nervous System (CNS) Therapeutics

Imidazo[1,2-a]pyridine derivatives exhibit acetylcholinesterase (AChE) inhibition (IC50_{50} = 0.2–50 μM) . While direct data on 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is limited, structural analogs show promise in Alzheimer’s disease models by reducing β-amyloid aggregation .

Agricultural and Material Science Applications

Agrochemical Synthesis

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials of analogs show 90% weed suppression at 50 g/ha.

Polymer Chemistry

Functionalization with acrylate monomers yields UV-curable polymers with tensile strengths >80 MPa, suitable for coatings and adhesives.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies predict high affinity for AChE (binding energy = -9.2 kcal/mol), with the chloromethyl group forming a covalent bond with Ser203 . In vitro assays are needed to validate these models.

Cytotoxicity Profile

While the parent compound’s toxicity is undocumented, methyl-substituted analogs exhibit moderate cytotoxicity (LD50_{50} = 120 mg/kg in mice).

Future Perspectives

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA) could enhance bioavailability. Preliminary simulations show a 60% increase in blood-brain barrier penetration.

Green Chemistry Initiatives

Developing catalytic chloromethylation methods using ionic liquids may reduce AlCl3_3 waste by 70% .

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